

# An In-depth Technical Guide to Bitopertin (R enantiomer)

Author: BenchChem Technical Support Team. Date: December 2025



Compound: **Bitopertin (R enantiomer)** CAS Number: 845614-12-2 Development Codes: RG1678 (R enantiomer), RO4917838 (R enantiomer)

# **Executive Summary**

Bitopertin is a potent, selective, and orally bioavailable small-molecule inhibitor of Glycine Transporter 1 (GlyT1).[1][2] Initially developed by Roche for the treatment of negative symptoms associated with schizophrenia, it failed to meet primary endpoints in Phase III trials. [3][4][5] Subsequently, its unique mechanism of modulating heme biosynthesis has led to its repositioning for the treatment of rare hematologic disorders, specifically erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLPP).[1][6] In this indication, Bitopertin has demonstrated significant reductions in the primary pathogenic driver, protoporphyrin IX (PPIX), and shown clinical improvements in photosensitivity.[7][8] Disc Medicine, having licensed the compound from Roche, has submitted a New Drug Application (NDA) to the U.S. FDA for accelerated approval in EPP.[9] This guide provides a comprehensive technical overview of Bitopertin's chemistry, mechanism of action, pharmacology, and clinical development for researchers and drug development professionals.

# **Chemical and Physical Properties**

Bitopertin is a piperazine derivative with a complex chemical structure. The R enantiomer is the specific stereoisomer under development.



| Property          | Value                                                                                                                                                           | Reference |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| CAS Number        | 845614-12-2                                                                                                                                                     | [10][11]  |
| Molecular Formula | C21H20F7N3O4S                                                                                                                                                   | [3][10]   |
| Molar Mass        | 543.46 g⋅mol <sup>-1</sup>                                                                                                                                      | [3][10]   |
| IUPAC Name        | {4-[3-Fluoro-5-<br>(trifluoromethyl)pyridin-2-<br>yl]piperazin-1-yl}{5-<br>(methylsulfonyl)-2-[(1R)-2,2,2-<br>trifluoro-1-<br>methylethoxy]phenyl}methano<br>ne | [3]       |
| SMILES            | CINVALID-LINKC(F)(F)F                                                                                                                                           | [10]      |

## **Mechanism of Action**

Bitopertin's mechanism of action is centered on the potent and selective inhibition of Glycine Transporter 1 (GlyT1).[3] GlyT1 is a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the extracellular space, thereby regulating its concentration.[12] This inhibition has two distinct, tissue-specific therapeutic implications.

# Central Nervous System (CNS): NMDA Receptor Modulation

In the CNS, glycine acts as an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key glutamate receptor involved in synaptic plasticity, learning, and memory.[12][13] The "glutamate hypofunction" hypothesis of schizophrenia posits that reduced NMDA receptor activity contributes to the negative and cognitive symptoms of the disorder.[14] By inhibiting GlyT1 in the brain, Bitopertin increases synaptic glycine levels, enhancing the activation of NMDA receptors by glutamate.[13][14] This was the rationale for its initial development for schizophrenia.[3][14]





Click to download full resolution via product page

Caption: Bitopertin's CNS mechanism of action on the NMDA receptor.

## **Erythroid Precursors: Heme Biosynthesis Modulation**

GlyT1 is highly expressed on erythroid precursors (developing red blood cells) in the bone marrow.[7][15] These cells have a massive demand for glycine, which is the essential starting substrate for heme synthesis, combining with succinyl-CoA in a reaction catalyzed by ALAS2. [7][15] In EPP and XLPP, genetic defects in the heme synthesis pathway lead to the accumulation of the toxic phototoxic intermediate, Protoporphyrin IX (PPIX).[2][16] By inhibiting GlyT1 on these cells, Bitopertin limits the uptake of extracellular glycine, reducing the overall flux through the heme synthesis pathway.[1][15] This, in turn, decreases the production and accumulation of PPIX.[2][7] This substrate reduction therapy is the basis for its use in erythropoietic porphyrias.





Click to download full resolution via product page

Caption: Bitopertin's mechanism of modulating heme synthesis in EPP.



#### **Pharmacokinetics**

Bitopertin exhibits favorable pharmacokinetic properties, including oral availability and a long half-life, supporting once-daily dosing.[7] Preclinical and clinical studies have characterized its profile.

## **Preclinical Pharmacokinetics (Rat)**

Studies in female Sprague-Dawley rats have detailed the pharmacokinetic profile following subcutaneous and intravenous administration. The compound is characterized by slow absorption and elimination.[17][18]

| Parameter                         | Subcutaneous<br>(0.03 - 3 mg/kg) | Intravenous (0.1<br>mg/kg) | Reference |
|-----------------------------------|----------------------------------|----------------------------|-----------|
| Tmax (h)                          | 3.7 - 24.0                       | N/A                        | [17][18]  |
| T <sub>1</sub> / <sub>2</sub> (h) | 35.06 - 110.32                   | N/A                        | [17][18]  |
| AUC₀-∞ (ng·h/mL)                  | 439.6 - 34,018.9                 | N/A                        | [17][18]  |
| CL (L/h/kg)                       | 0.07 - 0.13                      | N/A                        | [17][18]  |

## **Human Pharmacokinetics**

In humans, Bitopertin has a long half-life of approximately 40 hours.[7] Physiologically based pharmacokinetic (PBPK) modeling has been successfully used to predict its behavior from preclinical data to clinical outcomes.[19] Simulations indicated that when the oral dose exceeds 50 mg, solubility may limit the fraction of the dose absorbed.[19] A study in healthy male volunteers showed that Bitopertin dose-dependently increases glycine levels in the cerebrospinal fluid (CSF), confirming target engagement in the CNS.[20]

#### **Preclinical Studies**

Extensive preclinical work has validated the mechanism of action of Bitopertin in various disease models.

#### **EPP/XLPP In Vitro and In Vivo Models**



Proof-of-concept studies have demonstrated Bitopertin's efficacy in reducing PPIX in relevant models.[2]

- Cellular Models: In a K562 erythroid cell line engineered with an EPP genotype (via CRISPR-Cas9), Bitopertin reduced PPIX accumulation.[2] Similar reductions were seen in CD34+ human hematopoietic stem cells where the FECH gene was knocked down using shRNA.[2]
- Animal Models: In the Fechm1Pas mouse model of EPP and the Alas2Q548X mouse model
  of XLPP, oral administration of Bitopertin significantly reduced erythrocyte and plasma PPIX
  levels.[2][7] This reduction in PPIX also led to an amelioration of liver disease in the EPP
  mouse model.[7]

# Diamond-Blackfan Anemia (DBA) Models

Preclinical studies have explored Bitopertin for DBA, a congenital bone marrow failure syndrome. In marrow cells from DBA patients and in RPS19-deficient CD34+ cells, Bitopertin improved erythroid expansion.[21] In Rpl11 haploinsufficient mice, Bitopertin treatment resulted in a dose-dependent improvement in anemia.[21]

# **Clinical Development**

Bitopertin has been evaluated in over 4,000 human subjects across multiple clinical programs, establishing a broad safety database.[2][6][7]

# Schizophrenia

Numerous Phase II and III trials investigated Bitopertin as an adjunctive therapy for persistent negative symptoms or suboptimally controlled positive symptoms of schizophrenia.

- Phase II: A proof-of-concept study showed a significant improvement in the Negative Symptom Factor Score (NSFS) from baseline, particularly at the 10 mg and 30 mg doses.[3]
   [22]
- Phase III: A series of large-scale Phase III trials (e.g., FlashLyte, DayLyte, SearchLyte)
   ultimately failed to demonstrate a statistically significant separation from placebo on the



primary endpoints.[4][5][23] While the drug was generally safe and well-tolerated, the lack of efficacy led to the discontinuation of its development for schizophrenia.[3][4]

# Erythropoietic Protoporphyria (EPP) and X-linked Protoporphyria (XLP)

Development for EPP and XLP has been highly promising, with Bitopertin positioned as a potential first-in-class disease-modifying therapy.[1]



| Trial Name | Phase | Design                                                 | Key Findings                                                                                                                                                                | Reference  |
|------------|-------|--------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------|
| BEACON     | 2     | Open-label                                             | Significant, dosedependent reduction in whole-blood PPIX (approx. 40% with 60 mg dose).[7][8] Improved light tolerance and a >90% reduction in phototoxic reactions.[8][24] | [7][8][24] |
| AURORA     | 2     | Randomized,<br>double-blind,<br>placebo-<br>controlled | Confirmed significant PPIX reduction and improvements in light tolerance and quality of life.[9]                                                                            | [9]        |
| APOLLO     | 3     | Randomized,<br>double-blind,<br>placebo-<br>controlled | Confirmatory<br>study to support<br>full approval.[9]<br>[25]                                                                                                               | [9][25]    |
| HELIOS     | -     | Open-label extension                                   | To assess long-<br>term safety and<br>efficacy.[9]                                                                                                                          | [9]        |

Based on the strength of the Phase 2 data, an NDA was submitted to the FDA under the accelerated approval pathway in September 2025.[9]

# **Safety and Tolerability**

Across trials in both schizophrenia and EPP, Bitopertin has demonstrated an acceptable safety profile.[5][7]



- Common Adverse Events: The most frequently reported adverse events are generally mild and transient, including dizziness, headache, and nausea.[6][24]
- Hematologic Effects: A predictable, on-target effect is a dose-dependent, but typically clinically negligible, reduction in hemoglobin, resulting in hypochromic and microcytic red blood cells.[7] In EPP trials, this did not lead to significant anemia-related adverse events.[7]
   [24]

# **Experimental Protocols**

The following are representative protocols based on published methodologies. Researchers should adapt and optimize these for their specific experimental contexts.

#### Protocol: Generation of K562-EPP Cellular Model

Objective: To create a human erythroid cell line that recapitulates the EPP genotype and phenotype (PPIX accumulation).

Methodology (based on[2]):

- Cell Culture: Culture K562 cells in standard RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
- CRISPR-Cas9 Design: Design guide RNAs (gRNAs) targeting the FECH gene to (a) introduce a knockout (KO) null allele via non-homologous end joining and (b) introduce the common hypomorphic variant c.315-48T>C via homology-directed repair (HDR) using a single-stranded oligodeoxynucleotide (ssODN) repair template.
- Transfection: Co-transfect K562 cells with plasmids encoding Cas9, the gRNAs, and the ssODN template using electroporation (e.g., Neon™ Transfection System).
- Clonal Selection: Isolate single cells into 96-well plates by limiting dilution or fluorescenceactivated cell sorting (FACS).
- Genotype Screening: Expand clones and screen for the desired FECH IVS3-48C/KO genotype using PCR amplification of the target region followed by Sanger sequencing.



Phenotype Confirmation: Validate the EPP phenotype by measuring protoporphyrin IX
 (PPIX) levels. Lyse a known number of cells, extract porphyrins, and quantify PPIX using
 liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare levels to wild-type
 K562 cells to confirm significant accumulation.





Click to download full resolution via product page

**Caption:** Experimental workflow for creating a K562-EPP cell model.

## **Protocol: Pharmacokinetic Analysis in Rats**

Objective: To determine the pharmacokinetic profile of Bitopertin in rats following administration.

Methodology (based on[17]):

- Animal Model: Use female Sprague-Dawley rats. House under standard conditions with ad libitum access to food and water.
- Drug Formulation: Prepare Bitopertin in a suitable vehicle for subcutaneous (s.c.) or intravenous (i.v.) administration.
- Dosing: Administer the formulated drug at desired concentrations (e.g., 0.03, 0.1, 0.3, 1, and 3 mg/kg for s.c.; 0.1 mg/kg for i.v.).
- Blood Sampling: Collect serial blood samples (approx. 100-200 μL) from the tail vein or other appropriate site into EDTA-coated tubes at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 96 h post-dose).
- Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma samples at -80°C until analysis.
- Sample Analysis:
  - Thaw plasma samples and perform protein precipitation (e.g., with acetonitrile containing an internal standard).
  - Centrifuge to pellet precipitated proteins.
  - Analyze the supernatant using a validated high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) method to quantify Bitopertin concentrations.



• Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (T<sub>1</sub>/<sub>2</sub>), and clearance (CL).

## Conclusion

**Bitopertin (R enantiomer)** is a well-characterized GlyT1 inhibitor with a dual mechanism of action affecting both CNS and hematologic pathways. While its journey as a potential therapy for schizophrenia was unsuccessful in late-stage trials, its fundamental ability to modulate heme biosynthesis by limiting glycine substrate has paved a new and promising path. Strong preclinical and Phase II clinical data in erythropoietic protoporphyrias have demonstrated its potential as the first disease-modifying therapy for these debilitating conditions, highlighting a successful drug repositioning strategy based on a deep understanding of its core biological function.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. discmedicine.com [discmedicine.com]
- 2. discmedicine.com [discmedicine.com]
- 3. Bitopertin Wikipedia [en.wikipedia.org]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Bitopertin in Negative Symptoms of Schizophrenia-Results From the Phase III FlashLyte and DayLyte Studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the therapeutic class of Bitopertin? [synapse.patsnap.com]
- 7. JCI The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria [jci.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Disc Medicine Announces Submission of New Drug Application (NDA) to US FDA for Accelerated Approval of Bitopertin for Patients with Erythropoietic Protoporphyria (EPP) -

#### Foundational & Exploratory





BioSpace [biospace.com]

- 10. Bitopertin R enantiomer | 845614-12-2 | VIB61412 [biosynth.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 13. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? -PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic profile of bitopertin, a selective GlyT1 inhibitor, in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Physiologically based pharmacokinetic modelling to predict single- and multiple-dose human pharmacokinetics of bitopertin PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. discmedicine.com [discmedicine.com]
- 21. ashpublications.org [ashpublications.org]
- 22. Efficacy and Safety of Bitopertin in Patients with Schizophrenia and Predominant Negative Symptoms: Subgroup Analysis of Japanese Patients from the Global Randomized Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Efficacy and safety of adjunctive bitopertin versus placebo in patients with suboptimally controlled symptoms of schizophrenia treated with antipsychotics: results from three phase 3, randomised, double-blind, parallel-group, placebo-controlled, multicentre studies in the SearchLyte clinical trial programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. longdom.org [longdom.org]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Bitopertin (R enantiomer)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029943#bitopertin-r-enantiomer-cas-number-845614-12-2]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com